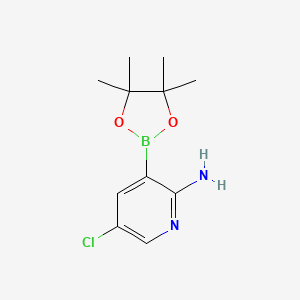
1-(1-bromoethyl)-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(1-bromoethyl)-2,4-dimethylbenzene” is an organic compound that belongs to the class of halogenated hydrocarbons. It consists of a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a bromoethyl group at the 1-position and two methyl groups at the 2 and 4 positions .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution or nucleophilic substitution reactions. For instance, bromoethylation could be achieved by reacting the benzene derivative with bromoethane in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a bromoethyl group and two methyl groups. The bromoethyl group would add polarity to the molecule, while the methyl groups would increase hydrophobicity .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The bromine atom in the bromoethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromoethyl group would likely make the compound relatively polar, while the methyl groups would increase its hydrophobicity. The compound would likely be a liquid at room temperature .科学研究应用
Controlled Radical Polymerization of Styrene
“1-(1-bromoethyl)-2,4-dimethylbenzene” is utilized in the controlled radical polymerization of styrene. This process is crucial for creating well-defined polymers with specific molecular weights and narrow molecular weight distributions. The compound acts as an initiator, where its bromine atom facilitates the controlled growth of the polymer chain .
Asymmetric Esterification of Benzoic Acid
In the presence of a chiral cyclic guanidine, “1-(1-bromoethyl)-2,4-dimethylbenzene” is employed in the asymmetric esterification of benzoic acid. This application is significant in the synthesis of chiral molecules, which are essential for the production of various pharmaceuticals and fine chemicals .
Synthesis of Bromine Terminated Polymers
This compound serves as an initiator in the synthesis of bromine-terminated poly(p-methoxystyrene) and polystyrene through atom transfer radical polymerization (ATRP). The bromine end-groups are particularly useful for further functionalization of the polymers, allowing for the creation of block copolymers and other advanced materials .
Nanotechnology
Finally, this compound could be used in nanotechnology research, especially in the creation of organic nanostructures. Its reactive nature enables it to form covalent bonds with nanoparticles, facilitating the construction of organic-inorganic hybrid materials.
Each of these applications demonstrates the versatility of “1-(1-bromoethyl)-2,4-dimethylbenzene” in scientific research. Its role as an initiator in polymerization reactions and its potential in various other fields highlight its importance as a chemical reagent .
作用机制
Mode of Action
It’s known that brominated compounds can participate in various types of reactions, including nucleophilic substitutions and eliminations . The bromine atom in the molecule is a good leaving group, which makes it susceptible to attack by nucleophiles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-bromoethyl)-2,4-dimethylbenzene . Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Additionally, biological factors like enzymatic activity can also influence its action and efficacy.
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-2,4-dimethylbenzene involves the alkylation of 2,4-dimethylbenzene with 1-bromoethane using a strong base such as potassium tert-butoxide.", "Starting Materials": [ "2,4-dimethylbenzene", "1-bromoethane", "potassium tert-butoxide", "anhydrous dimethyl sulfoxide (DMSO)" ], "Reaction": [ "Add 2,4-dimethylbenzene and anhydrous DMSO to a reaction flask and stir under nitrogen atmosphere.", "Add potassium tert-butoxide to the reaction flask and stir for 30 minutes.", "Add 1-bromoethane dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the organic layer with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography to obtain 1-(1-bromoethyl)-2,4-dimethylbenzene." ] } | |
CAS 编号 |
20871-92-5 |
产品名称 |
1-(1-bromoethyl)-2,4-dimethylbenzene |
分子式 |
C10H13Br |
分子量 |
213.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



